molecular formula C19H19ClN2 B3155851 6-chloro-N-(p-tolyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine CAS No. 812649-19-7

6-chloro-N-(p-tolyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Cat. No.: B3155851
CAS No.: 812649-19-7
M. Wt: 310.8 g/mol
InChI Key: NZIDKQYZUMXIPG-UHFFFAOYSA-N
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Description

6-chloro-N-(p-tolyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a heterocyclic compound that belongs to the carbazole family Carbazoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(p-tolyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Carbazole Core: The initial step involves the formation of the carbazole core through a cyclization reaction. This can be achieved by reacting an appropriate aniline derivative with a suitable cyclizing agent under acidic or basic conditions.

    Chlorination: The next step involves the introduction of the chlorine atom at the 6-position of the carbazole ring. This can be accomplished using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Amination: The final step involves the introduction of the N-(p-tolyl)amine group. This can be achieved by reacting the chlorinated carbazole with p-toluidine under suitable conditions, such as in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(p-tolyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or alkoxide salts.

Major Products Formed

    Oxidation: Oxidized derivatives such as quinones.

    Reduction: Reduced derivatives such as dihydro or tetrahydro carbazoles.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

6-chloro-N-(p-tolyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, neurological disorders, and infectious diseases.

    Biological Studies: It is used as a probe to study biological pathways and mechanisms, including enzyme inhibition and receptor binding.

    Material Science: The compound’s unique structural features make it a candidate for the development of organic semiconductors and other advanced materials.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine: Lacks the N-(p-tolyl) group, which may affect its biological activity and chemical reactivity.

    N-(p-tolyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine: Lacks the chlorine atom, which may influence its substitution reactions and overall stability.

    6-chloro-N-(phenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine: Substitutes the p-tolyl group with a phenyl group, potentially altering its pharmacological properties.

Uniqueness

6-chloro-N-(p-tolyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine is unique due to the presence of both the chlorine atom and the N-(p-tolyl) group. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-chloro-N-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2/c1-12-5-8-14(9-6-12)21-18-4-2-3-15-16-11-13(20)7-10-17(16)22-19(15)18/h5-11,18,21-22H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIDKQYZUMXIPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2CCCC3=C2NC4=C3C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-Chloro-N-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine was prepared from 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one and p-toluidine in a similar manner as described in Example 13 to give 59 mg (41% yield) of a yellow solid. 1H-NMR (CDCl3): δ 8.10 (s, 1H), 7.51 (m, 1H), 7.22 (d, 1H), 7.17-7.06 (m, 3H), 6.72 (d, 2H), 4.82 (m, 1H), 3.74 (s, 1H), 2.74 (m, 2H), 2.33 (s, 3H), 2.27 (m, 1H), 2.07 (m, 1H), 1.98-1.76 (m, 2H); MS m/z 309 (M−1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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